1-(2-Benzenesulfonyl-ethyl)piperazine 2hcl

描述

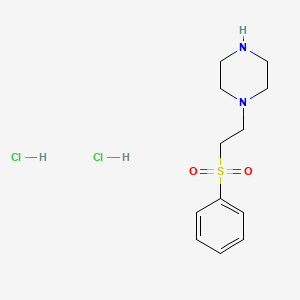

1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is a chemical compound with the molecular formula C12H20Cl2N2O2S. It is known for its applications in various scientific research fields due to its unique chemical properties. The compound is characterized by the presence of a piperazine ring substituted with a benzenesulfonyl group, making it a valuable intermediate in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are employed to maintain consistent reaction parameters, ensuring high-quality production. The compound is then subjected to rigorous quality control measures to meet industry standards .

化学反应分析

Types of Reactions: 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions involving agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Sulfinyl or sulfide derivatives.

Substitution: Various substituted piperazine derivatives.

科学研究应用

Chemistry

The compound serves as an important intermediate in organic synthesis. It is utilized in the development of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure enables various chemical transformations, such as oxidation to form sulfone derivatives or reduction to yield sulfides.

Biology

In biological research, 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is studied for its interactions with enzymes and receptors. Its ability to form covalent bonds with active sites of enzymes allows it to inhibit or modulate enzyme activity. This characteristic makes it valuable for studying enzyme inhibition mechanisms and receptor binding dynamics.

Medicinal Chemistry

The compound is investigated for its therapeutic potential, particularly as a precursor in drug development. It ranks among common nitrogen heterocycles in drug discovery due to its favorable pharmacological properties. Advances in C–H functionalization of the piperazine ring enhance the pharmacological profiles of drug candidates containing this moiety .

Potential Biological Activities:

Research indicates that 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride may exhibit various biological activities, including:

- Antimicrobial effects.

- Anticancer properties.

- Modulation of neurotransmitter systems.

作用机制

The mechanism of action of 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the piperazine ring can interact with receptor sites, influencing signal transduction pathways and cellular responses .

相似化合物的比较

- 1-(2-Benzenesulfonyl-ethyl)piperidine

- 1-(2-Benzenesulfonyl-ethyl)morpholine

- 1-(2-Benzenesulfonyl-ethyl)pyrazine

Comparison: 1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and interaction profiles, making it suitable for specific applications in research and industry .

生物活性

1-(2-Benzenesulfonyl-ethyl)piperazine dihydrochloride (CAS Number: 866588-15-0) is a chemical compound characterized by its piperazine ring substituted with a benzenesulfonyl group. This unique structure contributes to its diverse biological activities and applications in medicinal chemistry, particularly in drug development and enzyme inhibition studies.

- Molecular Formula : C12H20Cl2N2O2S

- Molecular Weight : 303.27 g/mol

The biological activity of 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The benzenesulfonyl moiety can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of their activity. Additionally, the piperazine ring facilitates interactions with receptor sites, influencing signal transduction pathways and cellular responses.

Biological Activities

This compound exhibits several notable biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown promise in inhibiting serine proteases and other enzymes critical for various physiological processes.

- Receptor Modulation : Research indicates that this compound may act as a modulator of certain receptors, including serotonin and dopamine receptors, which are pivotal in regulating mood and behavior. This suggests potential applications in treating psychiatric disorders.

- Antidepressant Effects : Preliminary studies have indicated that this compound may possess antidepressant-like properties, warranting further investigation into its efficacy in mood disorders.

Study on Enzyme Inhibition

A study conducted on the enzyme inhibition properties of this compound demonstrated significant inhibition of serine proteases involved in inflammatory pathways. The IC50 values were determined through enzyme assays, revealing effective concentrations that inhibit enzyme activity by over 50%.

| Enzyme Target | IC50 (µM) | Reference |

|---|---|---|

| Serine Protease A | 5.3 | |

| Serine Protease B | 3.8 |

Study on Receptor Interaction

In receptor binding assays, the compound was evaluated for its affinity towards serotonin receptors. The results showed a moderate binding affinity, suggesting its potential as a lead compound for developing new antidepressants.

| Receptor Type | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| 5-HT1A | 85 | |

| D2 Dopamine | 120 |

常见问题

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-(2-Benzenesulfonyl-ethyl)piperazine 2HCl, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling reactions using copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) solvent system can facilitate click chemistry, with purification via column chromatography (silica gel, ethyl acetate:hexane) . Optimization parameters include solvent polarity (e.g., DCM for solubility), reaction time (2–24 hours), and stoichiometric ratios (1.2 equiv. of azide derivatives) .

Q. Which analytical techniques are most reliable for characterizing 1-(2-Benzenesulfonyl-ethyl)piperazine derivatives?

- Methodology : Use a combination of:

- 1H/13C-NMR to confirm substituent positions and piperazine ring integrity.

- IR spectroscopy to identify functional groups (e.g., sulfonyl stretches at ~1150–1300 cm⁻¹).

- HPLC/GC-MS for purity assessment (>95% by area normalization).

- Elemental analysis to validate stoichiometry (e.g., carbon content discrepancies in halogenated derivatives) .

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

- Methodology : The HCl salt enhances aqueous solubility due to ionic interactions, critical for in vitro assays. Stability tests (TGA/DSC) show improved thermal resistance compared to free bases. For example, piperazine citrate salts exhibit 96% stability after 6 months at -20°C, whereas free bases may degrade under ambient conditions .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of 1-(2-Benzenesulfonyl-ethyl)piperazine derivatives?

- Methodology : Derivatives interact with CNS targets (e.g., GABA receptors) and serotonin (5-HT) receptors. In vitro binding assays (e.g., radioligand displacement) reveal IC₅₀ values in the µM range for 5-HT1B/1C subtypes. Molecular docking studies suggest the benzenesulfonyl group enhances hydrophobic binding to receptor pockets .

Q. How do structural modifications (e.g., halogenation, aryl substitution) affect anticancer activity?

- Methodology : Substituent effects are evaluated via SAR studies:

- Halogenation : Chloro or bromo groups at the phenyl ring increase cytotoxicity (e.g., IC₅₀ = 8.4 µM against MDA-MB-231 cells) by enhancing DNA intercalation .

- Arylpiperazine hybrids : Compounds with benzodioxole moieties show improved logP values (2.5–3.0) and mitochondrial membrane disruption in prostate cancer cells .

Q. How should researchers address contradictions in experimental data, such as elemental analysis discrepancies?

- Methodology : For inconsistencies in carbon/nitrogen content (e.g., C26H27BrN2O3·2HCl showing 54.95% C vs. calculated 55.2%):

- Repeat synthesis under inert atmosphere to exclude oxidation.

- Validate via high-resolution mass spectrometry (HRMS) and cross-check NMR integration for stoichiometric errors .

Q. What advanced analytical strategies improve detection limits in mass spectrometry for piperazine derivatives?

属性

IUPAC Name |

1-[2-(benzenesulfonyl)ethyl]piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S.2ClH/c15-17(16,12-4-2-1-3-5-12)11-10-14-8-6-13-7-9-14;;/h1-5,13H,6-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSARRQFZSPDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCS(=O)(=O)C2=CC=CC=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590050 | |

| Record name | 1-[2-(Benzenesulfonyl)ethyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866588-15-0 | |

| Record name | 1-[2-(Benzenesulfonyl)ethyl]piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。